molecular formula C10H6Br2O2 B8089004 rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione

rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione

Cat. No.: B8089004
M. Wt: 317.96 g/mol
InChI Key: QPIIZGUQJCFMDJ-IGMRMVRISA-N
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Description

rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5210,2,6]deca-4,8-diene-3,10-dione is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine atoms

Preparation Methods

The synthesis of rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione typically involves a multi-step process. One common method includes the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by bromination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms and the formation of a less substituted tricyclic compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of bromine atoms with methoxy groups.

Scientific Research Applications

rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often forming halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione can be compared with other similar compounds, such as:

    rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene: This compound lacks the bromine atoms and has different reactivity and applications.

    (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione:

The uniqueness of this compound lies in its specific tricyclic structure and the presence of bromine atoms, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

(1S,2R,6S,7S)-4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H/t4-,5+,7+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIIZGUQJCFMDJ-IGMRMVRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@]2([C@@H]3C=C(C(=O)[C@@H]3[C@H]1C2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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